

# comparative performance of antimony-based anodes with graphite in sodium-ion batteries

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## Comparative Performance of Antimony-Based Anodes and Graphite in Sodium-Ion Batteries

The quest for viable energy storage solutions beyond lithium-ion batteries (LIBs) has positioned sodium-ion batteries (SIBs) as a promising alternative, primarily due to the natural abundance and low cost of sodium. The performance of SIBs is critically dependent on the anode material. While graphite is the commercial standard in LIBs, its application in SIBs is challenging. This has spurred research into alternative anode materials, with **antimony** (Sb) emerging as a strong contender due to its high theoretical capacity.

This guide provides an objective comparison of the electrochemical performance of **antimony**-based anodes and traditional graphite anodes in sodium-ion batteries, supported by experimental data and detailed methodologies.

### **Fundamental Properties and Sodiation Mechanisms**

**Antimony** and graphite interact with sodium ions via fundamentally different mechanisms, which dictates their electrochemical characteristics.

Antimony (Sb): Antimony operates on an alloying/de-alloying mechanism. It reacts with sodium ions to form a Na₃Sb alloy, delivering a high theoretical specific capacity of 660 mAh g⁻¹[1][2][3][4]. However, this process is accompanied by a massive volume change of approximately 293% to 390%, which can lead to mechanical failure of the electrode, pulverization, and rapid capacity decay over repeated cycles[1][5][6][7].



• Graphite: In contrast, graphite stores sodium ions through an intercalation mechanism, where Na<sup>+</sup> ions are inserted between the graphene layers. This process is thermodynamically less favorable for the larger sodium ions compared to lithium ions, resulting in a lower theoretical capacity than in LIBs[6][8]. The performance of graphite in SIBs is highly dependent on the electrolyte system, with ether-based electrolytes often enabling better performance through co-intercalation of solvated Na<sup>+</sup> ions[9][10].

## **Quantitative Performance Comparison**

The following table summarizes the key experimental performance metrics for various **antimony**-based and graphite/carbon anodes as reported in recent literature.



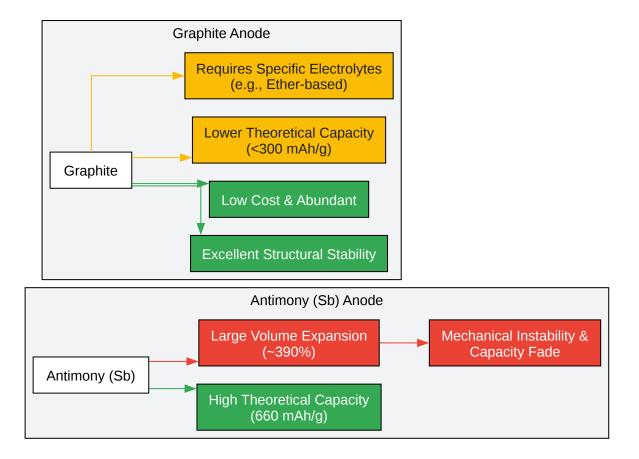
Anode Material	Theoretical Capacity (mAh g <sup>-1</sup> )	Reversible Capacity (mAh g <sup>-1</sup> ) @ Current Density	Cycling Stability	Initial Coulombic Efficiency (ICE)	Reference
Antimony- Based Anodes					
Antimony (Sb) Nanocrystals	660	~500 @ 250 mA g <sup>-1</sup>	>90% retention after 100 cycles	Not specified	[7]
Sb Porous Hollow Microspheres	660	617 @ 0.15C (99 mA g <sup>-1</sup> )	~97% retention after 100 cycles @ 0.15C	Not specified	[11]
Sb@C Yolk- Shell Nanospheres	660	~500 @ 100 mA g <sup>-1</sup>	385 mAh g <sup>-1</sup> after 500 cycles	Not specified	[3]
Sb₂S₃ Nanoparticles	~946	512 @ 50 mA g <sup>-1</sup> after 100 cycles	Good, compared to commercial Sb <sub>2</sub> S <sub>3</sub>	Not specified	[12]
Graphite/Car bon Anodes					
Expanded Graphite	~300	284 @ 20 mA g <sup>-1</sup> ; 184 @ 100 mA g <sup>-1</sup>	Stable for 2000 cycles @ 20 mA g <sup>-1</sup>	Not specified	[9]
Defect Engineered Graphite	Not specified	175 @ 5 A g <sup>-1</sup>	84% retention after 6000 cycles	Not specified	[10]
Hard Carbon	~300	~250-300	Generally stable, but	Often < 80%	[8][11]



			lower ICE		
Natural			70% retention		
Graphite (in	~150	>100 @ 0.1 A g <sup>-1</sup>	after 250	Not specified	[9]
Ether			cycles @ 0.5		
Electrolyte)			$A g^{-1}$		

## **Logical Comparison of Anode Characteristics**

The choice between **antimony** and graphite involves a trade-off between capacity and stability. The following diagram illustrates the primary advantages and disadvantages of each material.





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Caption: Core advantages and disadvantages of **Antimony** vs. Graphite anodes.

## **Experimental Protocols**

To ensure a fair comparison between anode materials, standardized experimental procedures are crucial. Below are typical methodologies for electrode fabrication and electrochemical evaluation.

## **Electrode Preparation**

- Slurry Formulation: The active material (e.g., antimony nanoparticles or graphite powder), a
  conductive agent (e.g., Super P or carbon black), and a binder (e.g., carboxymethyl cellulose
  (CMC) or polyvinylidene fluoride (PVDF)) are mixed in a typical weight ratio of 80:10:10.
- Mixing: The components are added to a suitable solvent (e.g., deionized water for CMC, N-methyl-2-pyrrolidone for PVDF) and mixed using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.
- Coating: The resulting slurry is cast onto a copper foil current collector using a doctor blade to a controlled thickness.
- Drying: The coated electrode is dried in a vacuum oven at 80-120°C for at least 12 hours to remove the solvent completely.
- Pressing and Cutting: The dried electrode sheet is then pressed to ensure good contact between the material and the current collector, and circular discs are punched out for cell assembly.

## **Cell Assembly**

- Environment: All cells (typically CR2032 coin cells) are assembled in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.
- Components: A standard half-cell consists of the prepared working electrode (anode), a sodium metal disc as the counter and reference electrode, a glass fiber separator, and a liquid electrolyte.



Electrolyte: A common electrolyte is 1.0 M sodium perchlorate (NaClO<sub>4</sub>) or sodium hexafluorophosphate (NaPF<sub>6</sub>) dissolved in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 v/v). For graphite, an ether-based electrolyte such as 1.0 M NaClO<sub>4</sub> in diethylene glycol dimethyl ether (DEGDME) is often used[9].

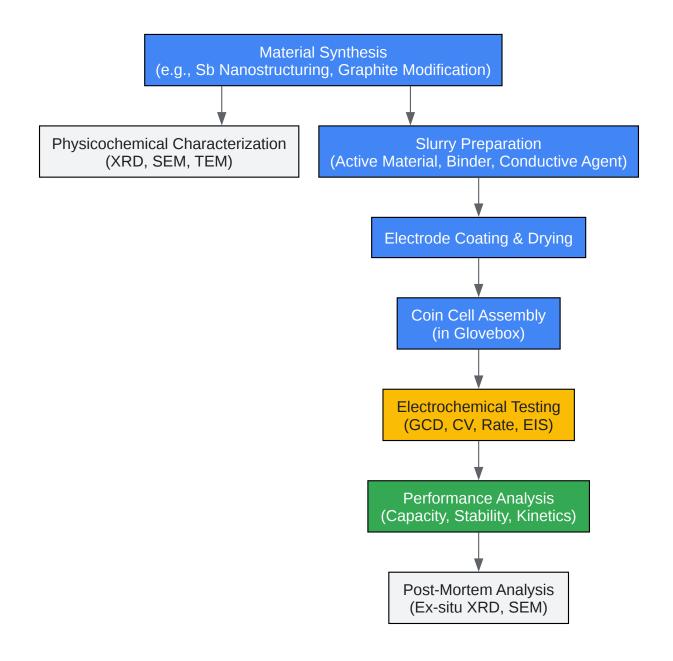
#### **Electrochemical Characterization**

- Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01–2.0 V vs. Na/Na+) using a battery testing system. This test determines the specific capacity, coulombic efficiency, and cycling stability.
- Rate Capability Test: The C-rate is systematically increased and then decreased (e.g., from 0.1C to 10C and back to 0.1C) to evaluate the electrode's ability to perform at high charge and discharge rates.
- Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV s<sup>-1</sup>) to identify the redox potentials associated with the sodiation/desodiation processes.
- Electrochemical Impedance Spectroscopy (EIS): EIS is conducted over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics within the cell before and after cycling.

## **Experimental and Evaluation Workflow**

The following diagram outlines the standard workflow from material synthesis to the final analysis of anode performance.





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Caption: Standard workflow for anode material evaluation in sodium-ion batteries.

### **Conclusion and Outlook**



The comparison between **antimony**-based and graphite anodes for sodium-ion batteries reveals a distinct trade-off. **Antimony** offers a significantly higher theoretical and demonstrated specific capacity, making it a highly attractive material for high-energy-density SIBs[1][2][13]. However, its practical application is hindered by severe volume expansion, which leads to poor cycling stability[5][7]. Current research focuses on mitigating this issue through strategies like nanostructuring, forming composites with carbonaceous materials, and creating yolk-shell structures to accommodate volume changes[3][13].

Graphite, while offering lower specific capacity, benefits from its structural stability, low cost, and well-established manufacturing processes[14]. Its performance in SIBs is heavily reliant on the use of suitable electrolytes, such as ether-based systems, which can improve Na<sup>+</sup> intercalation and cycling performance[9][10].

Ultimately, the choice of anode will depend on the specific application requirements. For applications where energy density is paramount, engineered **antimony**-based materials hold immense promise. For large-scale, cost-effective energy storage where cycle life and stability are more critical, optimized graphite and hard carbons remain strong contenders. Future advancements will likely involve further material engineering for **antimony** and the development of novel electrolytes and graphite modification techniques to bridge the performance gap.

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